Triphenyl stannyl dimethyl vinyl silane
Description
Properties
Molecular Formula |
C22H24SiSn |
|---|---|
Molecular Weight |
435.2 g/mol |
InChI |
InChI=1S/3C6H5.C4H9Si.Sn/c3*1-2-4-6-5-3-1;1-4-5(2)3;/h3*1-5H;4H,1H2,2-3H3; |
InChI Key |
OSDDJKHOWAJPID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C=C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Triphenylstannyldimethylvinylsilane
Si-Sn Bond Reactivity and Cleavage
The Si-Sn bond in Triphenylstannyldimethylvinylsilane represents a site of significant reactivity. This bond is susceptible to cleavage by various reagents and conditions, offering a versatile handle for synthetic transformations. The selective nature of this cleavage allows for controlled functionalization, making it a valuable tool in the construction of complex molecular architectures.
Selective Si-Sn Bond Transformations
While specific studies on the selective cleavage of the Si-Sn bond in Triphenylstannyldimethylvinylsilane are not extensively documented in publicly available literature, the reactivity of analogous stannylsilanes provides valuable insights. Generally, the Si-Sn bond can be selectively cleaved in the presence of other functional groups using a variety of reagents.
Table 1: Reagents for Selective Si-Sn Bond Cleavage in Stannylsilanes
| Reagent Class | Specific Examples | Expected Products from Triphenylstannyldimethylvinylsilane |
|---|---|---|
| Electrophiles | Halogens (e.g., I₂, Br₂) | Triphenyltin (B1233371) halide and dimethylvinylsilyl halide |
| Protic Acids (e.g., HCl) | Triphenyltin halide and dimethylvinylsilane | |
| Organometallic Reagents | Organolithium Reagents (e.g., n-BuLi) | Triphenylstannyllithium and a new tetraorganosilane |
| Oxidizing Agents | Peroxy acids (e.g., m-CPBA) | Triphenyltin alkoxide and a silanol (B1196071) |
This table is illustrative and based on the general reactivity of stannylsilanes. Specific experimental data for Triphenylstannyldimethylvinylsilane is limited.
The selectivity of these reactions is often dictated by the relative bond strengths and the electronic nature of the substituents on both the silicon and tin atoms. The phenyl groups on the tin atom and the vinyl and methyl groups on the silicon atom in the target molecule will influence the precise conditions required for these selective transformations.
Mechanistic Pathways of Si-Sn Bond Rupture
The rupture of the Si-Sn bond can proceed through several mechanistic pathways, largely dependent on the nature of the attacking reagent.
Electrophilic Cleavage: In the presence of electrophiles such as halogens or acids, the Si-Sn bond undergoes heterolytic cleavage. The more electropositive tin atom is typically attacked by the electrophile, leading to the formation of a triorganotin cation and a silyl (B83357) anion, which are then quenched to form the final products. The transition state is often depicted as a four-centered or open-chain species.
Nucleophilic Attack: Strong nucleophiles, like organolithium reagents, can attack either the silicon or the tin atom. Attack at the tin atom is generally favored due to its greater electrophilicity and the ability of the larger tin atom to accommodate a pentacoordinate intermediate or transition state. This results in the formation of a stannylanion and a new organosilane.
Radical Cleavage: Homolytic cleavage of the Si-Sn bond can be initiated by radical initiators or photochemically. This process generates a silyl radical and a stannyl (B1234572) radical, which can then participate in subsequent radical chain reactions. The relatively low bond dissociation energy of the Si-Sn bond makes this a feasible pathway under appropriate conditions.
Reactivity of the Vinyldimethylsilyl Group
The vinyl group attached to the silicon atom provides another reactive site within the Triphenylstannyldimethylvinylsilane molecule, particularly for radical-mediated transformations.
Radical Reactions Involving the Vinyl Moiety
The double bond of the vinyldimethylsilyl group is susceptible to attack by free radicals. This reactivity is influenced by the presence of the adjacent silicon atom, which can stabilize radical intermediates.
Table 2: Calculated Stabilization Energies of α-Silyl Radicals
| Radical Structure | Stabilization Energy (kcal/mol) | Method of Calculation |
|---|---|---|
| •CH₂-SiH₃ | 5.8 | Ab initio |
This stabilization makes the addition of radicals to the vinylsilyl moiety a thermodynamically favorable process and directs the regioselectivity of the attack to the terminal carbon.
If a radical is generated on the carbon atom beta to the silicon atom, a characteristic fragmentation pathway known as β-scission can occur. While direct radical addition to the internal carbon of the vinyl group is less favored, β-silyl radicals can be formed through other reaction pathways.
The β-silyl effect describes the stabilization of a positive charge at the β-position to a silicon atom. In the context of radicals, a similar, though less pronounced, interaction can occur. However, a more significant reaction pathway for β-silyl radicals is fragmentation. This process involves the cleavage of the carbon-carbon bond between the α and β carbons, leading to the formation of an alkene and a silyl radical. This fragmentation is driven by the formation of a stable silicon-centered radical and a new π-bond.
Table 3: Calculated Activation Energies for β-Silyl Radical Fragmentation
| β-Silyl Radical | Activation Energy (kcal/mol) | Product(s) |
|---|---|---|
| •CH₂-CH₂-SiH₃ | ~10-15 | Ethene + •SiH₃ |
These values are derived from computational studies and are intended to be illustrative. The actual fragmentation pathways and kinetics for radicals derived from Triphenylstannyldimethylvinylsilane may vary.
This fragmentation pathway is a key consideration in designing radical reactions involving substrates containing a β-silyl moiety, as it can be a competing or even a desired reaction pathway.
Hydrogen Atom Transfer Processes
Electrophilic and Nucleophilic Additions to the Vinyl Group
The vinyl group in Triphenylstannyldimethylvinylsilane is susceptible to both electrophilic and nucleophilic attack, a characteristic feature of carbon-carbon double bonds.
Electrophilic Addition: The π-electrons of the vinyl group can act as a nucleophile, attacking electrophilic species. The regioselectivity of such an addition would be influenced by the electronic effects of both the dimethylsilyl and the triphenylstannyl groups. The silicon atom can stabilize a β-carbocation through hyperconjugation (the β-silyl effect), while the tin atom's influence would depend on its inductive and hyperconjugative effects. Generally, electrophilic addition to vinylsilanes proceeds with the electrophile adding to the carbon atom not bonded to silicon.
Nucleophilic Addition: The vinyl group itself is not strongly activated towards nucleophilic attack unless conjugated with an electron-withdrawing group. However, in the presence of certain transition metal catalysts, nucleophilic attack on the vinyl group can be facilitated. The nature of the nucleophile and the reaction conditions would be critical in determining the outcome of such a reaction.
Transition Metal-Catalyzed Transformations of Vinylsilanes
The vinylsilane functionality is a versatile handle for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Hiyama, Silyl-Heck)
Hiyama Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For Triphenylstannyldimethylvinylsilane to participate in a Hiyama-type coupling, activation of the Si-C(vinyl) bond is necessary, typically with a fluoride (B91410) source or under basic conditions. The reaction would couple the vinyl group with an aryl, vinyl, or alkyl halide. The presence of the triphenylstannyl group might influence the reaction's efficiency and selectivity.
Silyl-Heck Reaction: The Silyl-Heck reaction is a variation of the Heck reaction where a silyl group is transferred to an alkene. While typically involving silyl hydrides or other activated silicon species, vinylsilanes can also be involved in related Heck-type processes. Specific studies on the Silyl-Heck reactivity of Triphenylstannyldimethylvinylsilane are not available.
A representative table of conditions for Hiyama coupling of vinylsilanes is provided below, though it is not specific to the target compound due to a lack of data.
| Catalyst | Ligand | Base/Activator | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | TBAF | THF | 60 |
| Pd₂(dba)₃ | SPhos | CsF | Dioxane | 100 |
| [Pd(allyl)Cl]₂ | DavePhos | K₃PO₄ | Toluene | 80 |
TBAF : Tetrabutylammonium fluoride; THF : Tetrahydrofuran; dba : Dibenzylideneacetone; SPhos : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; DavePhos : 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl.
Cross-Metathesis Reactions
Olefin cross-metathesis, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org Vinylsilanes are known to participate in cross-metathesis reactions with other olefins. d-nb.info The reaction of Triphenylstannyldimethylvinylsilane with an alkene partner would be expected to yield a new substituted vinylsilane, with the outcome depending on the catalyst and reaction conditions. The bulky triphenylstannyl group could exert significant steric influence on the reaction.
Below is a general data table for the cross-metathesis of vinylsilanes, which is not specific to the compound .
| Catalyst | Alkene Partner | Solvent | Temperature (°C) | Yield (%) |
| Grubbs' 1st Gen. | Styrene (B11656) | CH₂Cl₂ | 40 | >90 |
| Grubbs' 2nd Gen. | 1-Octene | Toluene | 80 | 85 |
| Hoveyda-Grubbs' 2nd Gen. | Methyl acrylate (B77674) | CH₂Cl₂ | 25 | 95 |
Dimerization and Oligomerization Reactions
Transition metal catalysts can promote the dimerization and oligomerization of alkenes. researchgate.net While this is a common reaction for simple olefins like ethylene (B1197577) and propylene, the steric bulk of Triphenylstannyldimethylvinylsilane would likely make such reactions challenging. Specific catalysts and conditions would be required to overcome the steric hindrance posed by the triphenylstannyl and dimethylsilyl groups. There is no specific information available in the literature regarding the dimerization or oligomerization of this compound.
Hydrosilylation Reactions
Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by platinum-group metals. youtube.commdpi.com The vinyl group of Triphenylstannyldimethylvinylsilane could undergo hydrosilylation with a hydrosilane (R₃SiH). The regioselectivity of this reaction (α- vs. β-addition) would be influenced by the catalyst and the substituents on both the vinylsilane and the hydrosilane. The electronic and steric properties of the triphenylstannyl group would play a role in directing the addition.
A general table for the hydrosilylation of vinylsilanes is presented below.
| Catalyst | Hydrosilane | Solvent | Temperature (°C) | Regioselectivity (α:β) |
| H₂PtCl₆ (Speier's) | HSiCl₃ | None | 100 | 95:5 |
| Karstedt's catalyst | Ph₂SiH₂ | Toluene | 60 | 10:90 |
| [Rh(cod)Cl]₂ | Et₃SiH | THF | 25 | 5:95 |
cod : 1,5-Cyclooctadiene.
Reactivity of the Triphenylstannyl Group
The triphenylstannyl (Ph₃Sn) group, a key functional component of Triphenylstannyldimethylvinylsilane, exhibits a rich and varied reactivity profile. The nature of the tin-carbon bond, which is relatively weak and polarizable, governs its chemical behavior. Cleavage of the carbon-tin bonds can be initiated by various agents, including halogens, mineral acids, and metal halides. gelest.com The reactivity is also influenced by the large size of the tin atom and the availability of low-lying 5d orbitals, which allows for coordination numbers greater than four, a state known as hypercoordination. gelest.comwikipedia.org This characteristic is crucial in many of its reaction mechanisms. The three phenyl groups attached to the tin atom are electron-withdrawing, which influences the Lewis acidity at the tin center, making it reactive towards nucleophiles. The reactivity of organotin compounds like those containing the triphenylstannyl group is fundamentally dependent on the stability of the C-Sn bond and the lability of any associated anion. gelest.com
Organotin Hydride Reactions
Organotin hydrides, particularly triphenyltin hydride (Ph₃SnH), are versatile reagents in organic synthesis, often used for the reduction of organic halides and in hydrostannation reactions. ucl.ac.ukwikipedia.org Triphenyltin hydride is typically prepared by the reduction of triphenyltin chloride with a reducing agent like lithium aluminum hydride. wikipedia.org These hydrides serve as a source of the triphenylstannyl radical (Ph₃Sn•) or a hydride radical (H•), which drives many of their reactions.
The reactions involving organotin hydrides are often radical chain processes. ucl.ac.uk For instance, in the reduction of an alkyl halide (R-X), the triphenylstannyl radical abstracts the halogen atom to form a triphenyltin halide and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of triphenyltin hydride, yielding the reduced alkane (R-H) and regenerating the triphenylstannyl radical to continue the chain.
Hydrostannation, the addition of the Sn-H bond across a multiple bond (alkene or alkyne), is another key reaction. This process can be initiated by radical initiators and is a powerful method for forming new carbon-tin bonds, yielding vinyltin (B8441512) or alkyltin compounds. ucl.ac.uk
Table 1: Examples of Organotin Hydride Reactions
| Reaction Type | Substrate | Reagent | Product | Description |
|---|---|---|---|---|
| Reductive Dehalogenation | Alkyl Halide (R-X) | Ph₃SnH | Alkane (R-H) + Ph₃SnX | A radical chain reaction where a halogen is replaced by a hydrogen atom. |
| Hydrostannation | Alkyne (R-C≡C-R') | Ph₃SnH | Vinylstannane | Addition of the Sn-H bond across the triple bond, forming a vinyltin compound. |
| Hydrostannolysis | Organic Sulfides (R-S-R') | Ph₃SnH | Alkane (R-H) + Ph₃SnSR' | Cleavage of a C-S bond and replacement with a C-H bond. |
Transmetalation Reactions
Transmetalation is a fundamental organometallic reaction that involves the transfer of organic ligands from one metal center to another. wikipedia.orgresearchgate.net The general equation for this process is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org The triphenylstannyl group is a common participant in these reactions, which are central to many catalytic cross-coupling processes, most notably the Stille reaction. wikipedia.org
In the context of a Stille coupling, an organostannane (R¹-Sn(R³)₃), which can feature a triphenylstannyl moiety, reacts with an organic halide (R²-X) in the presence of a palladium catalyst. The catalytic cycle involves a transmetalation step where the organic group R¹ is transferred from the tin atom to the palladium(II) center. This is followed by reductive elimination from the palladium complex to form the new carbon-carbon bond (R¹-R²) and regenerate the palladium(0) catalyst. wikipedia.org
The efficiency of the transmetalation step is influenced by the nature of the organic groups on the tin atom. The rate of transfer for different groups generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. This selectivity allows for the preferential transfer of one group over others, which is a key aspect in synthetic design. The reaction is typically irreversible due to thermodynamic factors, often driven by the formation of a more stable organometallic species. wikipedia.org
Migratory Aptitudes of Organotin Fragments
Migratory aptitude refers to the relative ability of a group to move from one atom to another during a molecular rearrangement. wikipedia.org This property is highly dependent on the specific reaction type and the mechanism involved, particularly in rearrangements involving carbocation intermediates. slideshare.net The substituent that can best stabilize the positive charge of the transition state typically exhibits a higher migratory aptitude. nih.gov
While extensive quantitative data on the migratory aptitude of the triphenylstannyl fragment itself is not widely documented, general principles of physical organic chemistry can provide insight. In cationic rearrangements, groups that are electron-donating or can stabilize a positive charge through resonance or hyperconjugation tend to migrate more readily. Aryl groups, for example, often have a high migratory aptitude due to their ability to form stabilized intermediates like phenonium ions. nih.gov
The migration of an organotin fragment would involve the movement of the entire SnR₃ group. The electronic properties of the tin atom and its substituents would play a crucial role. The relatively electropositive nature of tin could influence the stability of adjacent cationic centers. In reactions where a choice exists between the migration of a triphenylstannyl group and other substituents (e.g., alkyl or aryl groups), the outcome would be determined by the relative stabilization each group provides to the transition state of the rearrangement.
Table 2: General Migratory Aptitude Trends in Cationic Rearrangements
| Migrating Group | Relative Aptitude | Reasoning for Aptitude |
|---|---|---|
| Hydride (H⁻) | High | Small size and ability to form a stable bridged transition state. |
| Aryl (e.g., Phenyl) | High | Stabilization of positive charge via formation of a phenonium ion intermediate. Electron-donating groups on the ring increase aptitude. nih.gov |
| Alkyl (3° > 2° > 1°) | Moderate | Stabilization of positive charge through hyperconjugation and inductive effects. More substituted alkyl groups are better stabilizers. wikipedia.org |
| Organotin Fragment (e.g., Ph₃Sn) | Context-Dependent | Likely influenced by the β-silicon effect analogy, where the electropositive metal can stabilize a developing positive charge on the β-carbon. |
Note: This table reflects general trends; specific reaction conditions can alter these preferences.
Intermolecular and Intramolecular Reaction Pathways
Reactions involving Triphenylstannyldimethylvinylsilane and related organotin compounds can proceed through either intermolecular or intramolecular pathways, depending on the substrate, reagents, and reaction conditions. quora.com An intermolecular reaction occurs between two or more separate molecular entities, while an intramolecular reaction involves different parts of the same molecule reacting with each other. quora.com
Intermolecular reactions are common for the triphenylstannyl group. A prime example is the Diels-Alder reaction, where a compound containing a triphenylstannyl-substituted diene or dienophile reacts with another molecule to form a cyclic adduct. rsc.org Similarly, cross-coupling reactions like the Stille reaction are inherently intermolecular, as they involve the coupling of an organostannane with a separate organic halide molecule. wikipedia.org Hydrostannation of an alkene or alkyne with triphenyltin hydride is another classic intermolecular process. ucl.ac.uk
Intramolecular reactions often occur when the reactive functional groups are present within the same molecule in a suitable proximity to allow for cyclization. For example, a molecule containing both a triphenylstannyl group and a leaving group at an appropriate distance might undergo an intramolecular Stille-type coupling to form a cyclic compound. Radical reactions can also proceed intramolecularly. A radical generated elsewhere in a molecule can be trapped by the vinyl group of a triphenylstannylvinylsilane moiety, leading to the formation of a ring. The preference for an intramolecular versus an intermolecular pathway is often governed by thermodynamics and kinetics, with intramolecular reactions being entropically favored, especially for the formation of five- or six-membered rings. quora.com The thermal control over selecting intermolecular versus intramolecular pathways has also been demonstrated in on-surface synthesis, where substrate temperature can dictate the reaction outcome. researchgate.netdiva-portal.org
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving organotin compounds is a critical aspect that determines the three-dimensional structure of the products. The triphenylstannyl group can exert significant influence on the stereochemical course of a reaction, whether it is a participant in the reaction or a spectator group influencing the approach of reagents.
In reactions such as the Stille coupling, the transmetalation step and the subsequent reductive elimination from the palladium center often proceed with retention of configuration at the migrating vinyl or alkyl group. wikipedia.org This means that the stereochemistry of the carbon-tin bond in the starting material is preserved in the final coupled product. This stereochemical fidelity is a highly valuable feature of the reaction in synthetic chemistry.
Similarly, in radical reactions mediated by triphenyltin hydride, the stereochemical outcome can be complex. While radical intermediates are often planar and can lead to racemization, the presence of bulky groups like triphenylstannyl or specific conformational constraints in the substrate can lead to a degree of stereoselectivity.
Regioselectivity
Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com In reactions involving the triphenylstannyl group, regioselectivity is a key consideration, particularly in addition and coupling reactions.
A prominent example is the hydrostannation of unsymmetrical alkynes with triphenyltin hydride. The addition of the Ph₃Sn-H group across the triple bond can result in three possible vinylstannane isomers: α-addition, β-addition (with E or Z stereochemistry). The distribution of these products is highly dependent on the solvent, temperature, presence of a catalyst or initiator, and the steric and electronic nature of the substituents on the alkyne. ucl.ac.uk Generally, radical-initiated hydrostannation tends to place the bulky triphenylstannyl group at the less sterically hindered carbon of the double bond.
In Stille cross-coupling reactions, regioselectivity can also be a factor when the organostannane possesses multiple, different organic groups. As mentioned previously, there is a preferential order of group transfer from tin to palladium, which imparts high regioselectivity to the coupling process. nih.gov This allows for the selective reaction of one organic group on a multifunctional tin reagent.
Table 3: Regioselectivity in the Hydrostannation of Phenylacetylene with Ph₃SnH
| Product Isomer | Structure | Typical Outcome |
|---|---|---|
| (E)-β-adduct | Ph-CH=CH-SnPh₃ | Often a major product in radical additions, resulting from anti-addition. |
| (Z)-β-adduct | Ph-CH=CH-SnPh₃ (cis phenyl and tin) | Can be formed, especially under different mechanistic pathways (e.g., syn-addition). |
| α-adduct | Ph-(SnPh₃)C=CH₂ | Generally the minor product, with the tin adding to the substituted carbon. |
Stereoselectivity of Triphenylstannyl dimethyl vinyl silane (B1218182)
In electrophilic substitution reactions, which are common for vinyl silanes, the stereochemistry of the starting vinyl silane is often retained in the product. This is attributed to the mechanism of the reaction where the electrophile adds to the carbon atom alpha to the silicon, forming a β-silyl-substituted carbocation intermediate. The silicon group then stabilizes this carbocation through hyperconjugation and is subsequently eliminated in a syn-periplanar or anti-periplanar fashion, often leading to retention of the original double bond geometry.
Cycloaddition reactions, such as the Diels-Alder reaction, are another important class of reactions where stereoselectivity is paramount. While specific studies on Triphenylstannyl dimethyl vinyl silane as a dienophile are scarce, research on structurally similar compounds like methyl 3-(triphenylstannyl)acrylate provides valuable insights. In these reactions, the stereoselectivity is manifested in the formation of endo or exo products. The facial selectivity of the approach of the diene to the dienophile is influenced by steric and electronic factors, including the presence of the bulky triphenylstannyl group.
For instance, in the Diels-Alder reaction of a related compound, methyl (E)-3-(triphenylstannyl)acrylate with cyclopentadiene, the major product formed is the endo-adduct. This preference is a common feature of Diels-Alder reactions and is explained by secondary orbital interactions between the developing π-system of the diene and the activating group of the dienophile in the transition state.
To illustrate the typical stereochemical outcomes in such reactions, the following table summarizes the results from a study on a closely related triphenylstannyl-substituted dienophile.
| Dienophile | Diene | Reaction Conditions | Major Product Stereochemistry | Product Ratio (endo:exo) |
|---|---|---|---|---|
| Methyl (E)-3-(triphenylstannyl)acrylate | Cyclopentadiene | Toluene, 80°C | endo | Predominantly endo |
| Methyl (Z)-3-(triphenylstannyl)acrylate | Cyclopentadiene | Toluene, 80°C | Mixture of endo and exo | Not specified |
It is important to note that the actual stereoselectivity of reactions involving Triphenylstannyl dimethyl vinyl silane would need to be determined experimentally. The interplay of the dimethylvinylsilyl group and the triphenylstannyl group on the same molecule could lead to unique stereochemical behavior that may not be perfectly predicted by analogy to simpler systems. The steric bulk of the triphenylstannyl group is expected to play a significant role in directing the approach of incoming reagents, thereby influencing the diastereoselectivity of the reaction. Furthermore, the potential for coordination of reagents to the tin atom could also impose conformational constraints that favor the formation of one stereoisomer over another.
In the absence of direct experimental data for Triphenylstannyl dimethyl vinyl silane, the principles of stereocontrol in reactions of vinyl silanes and vinyl stannanes provide a foundational framework for predicting and understanding its reactivity. Future research focusing on the stereoselective reactions of this specific compound would be necessary to fully elucidate its synthetic utility and stereochemical preferences.
Polymerization Studies and Macromolecular Applications
Radical Polymerization of Vinylic Organostannylsilanes
Radical polymerization is a common method for vinyl monomers, but its application to highly substituted organometallic compounds like vinylic organostannylsilanes presents distinct challenges and opportunities.
Homopolymerization Characteristics and Challenges
The homopolymerization of monomers bearing bulky substituents on the vinyl group is often challenging. For a monomer like Triphenyl stannyl (B1234572) dimethyl vinyl silane (B1218182), the significant steric hindrance posed by the large triphenylstannyl group presents a major obstacle to propagation. This steric bulk can impede the approach of the growing polymer radical to the monomer's double bond, leading to several potential outcomes:
Low Molecular Weights: The likelihood of chain termination or chain transfer events increases relative to propagation, resulting in the formation of oligomers or low-molecular-weight polymers.
Chain Transfer: The tributyltin hydride functional group is known to act as a chain transfer agent in radical polymerizations, which can also limit the final molecular weight of the polymer. researchgate.net
Research on other sterically hindered vinyl monomers, such as those with bulky silyl (B83357) groups, has shown that achieving high molecular weight polymers via radical homopolymerization is often difficult without specialized conditions or initiators.
Copolymerization with Organic Vinyl Monomers
To overcome the challenges of homopolymerization, vinylic organostannylsilanes can be copolymerized with less sterically hindered organic vinyl monomers, such as styrene (B11656) or acrylates. This strategy allows for the incorporation of the organometallic units into a polymer chain, imparting unique properties to the final material.
In such copolymerizations, the reactivity ratios of the monomers are critical. The bulky organostannylsilane monomer is often less reactive than the comonomer, leading to its lower incorporation into the polymer backbone. Studies on organotin-containing acrylate (B77674) monomers copolymerized with vinyl monomers have demonstrated the feasibility of creating functional polymers with biocidal or other specific properties. researchgate.net The resulting copolymers combine the processability and mechanical properties of the organic polymer with the unique electronic or functional characteristics of the organometallic units.
Table 1: Hypothetical Reactivity Ratios for Copolymerization This table is illustrative, as specific data for Triphenyl stannyl dimethyl vinyl silane is not available.
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Resulting Polymer Structure |
|---|---|---|---|---|
| Vinylic Organostannylsilane | Styrene | < 1 | > 1 | Mostly isolated M1 units in a polystyrene chain |
| Vinylic Organostannylsilane | Methyl Methacrylate | < 1 | > 1 | Random copolymer with low M1 content |
Influence of Organosilyl Groups on Radical Persistence and Propagation
The presence of a silicon atom adjacent to a radical center can influence the radical's stability and reactivity. Silyl radicals are known intermediates in various chemical reactions, including polymerization. researchgate.net The organosilyl group in a propagating polymer radical can exert electronic effects that may stabilize the radical. However, the primary influence in a molecule like this compound is likely the overwhelming steric hindrance from both the silyl and the even larger stannyl groups, which would dominate the kinetics of propagation.
Anionic Polymerization Methodologies
Anionic polymerization offers a more controlled approach for polymerizing certain vinyl monomers, particularly those that can stabilize a propagating carbanion. eresearchco.com For vinylsilanes, anionic methods have enabled the synthesis of novel polymer architectures that are inaccessible through radical techniques.
"Stitching" Polymerization Strategies
A sophisticated anionic technique known as "stitching" polymerization has been developed for styryl(vinyl)silanes, which are structurally related to the monomer . rsc.orgrsc.org This strategy involves a sequence of intramolecular and intermolecular reactions that "stitch" together monomer units to form complex, fused-ring structures within the polymer backbone. rsc.org
The process is initiated by a nucleophilic attack on the styryl group. The resulting anion then undergoes an intramolecular cyclization by attacking the adjacent vinylsilyl group. This is followed by an intermolecular reaction with another monomer, propagating the chain. rsc.org This method leads to highly ordered polymers with unique thermal and physical properties. rsc.org Although not demonstrated for an organostannyl derivative, this methodology represents a powerful potential route for creating complex architectures from appropriately designed organometallic vinylsilane monomers.
Formation of Sila-Cyclic Polymer Structures
The "stitching" polymerization of styryl(vinyl)silanes is a prime example of a method that forms sila-cyclic structures. The resulting polymers contain fused sila-bicyclic units, specifically 2,6-disilabicyclo[3.3.0]octane structures, as integral parts of the main chain. rsc.org
These cyclic structures impart significant rigidity to the polymer backbone, leading to high thermal stability and high glass-transition temperatures (Tg). rsc.orgrsc.org Research on the anionic polymerization of (E)-dimethyl(styryl)(vinyl)silane initiated by sec-butyllithium (B1581126) has yielded polymers with specific molecular weights and thermal properties, as detailed in the table below.
Table 2: Anionic Stitching Polymerization of (E)-Dimethyl(styryl)(vinyl)silane Data adapted from studies on styryl(vinyl)silanes as a model for complex vinylsilane polymerization. rsc.orgrsc.org
| Initiator (mol%) | Yield (%) | Mn (kDa) | Đ (Mw/Mn) | Tg (°C) | Td5 (°C) |
|---|---|---|---|---|---|
| sec-BuLi (10) | 86 | 13.1 | 1.15 | 171 | 321 |
| sec-BuLi (5) | 79 | 20.3 | 1.12 | 173 | 323 |
| n-BuLi (10) | 73 | 11.8 | 1.20 | 169 | 320 |
Mn = Number-average molecular weight; Đ = Dispersity; Tg = Glass-transition temperature; Td5 = 5% weight loss temperature.
This advanced anionic methodology highlights a pathway to creating novel materials with robust structures derived from vinylsilane-based monomers.
Coordination Polymerization Aspects
While specific studies on the coordination polymerization of this compound are not extensively documented in publicly available literature, the presence of the vinyl group allows for its participation in such reactions. Vinylsilanes are known to undergo polymerization through various mechanisms, including coordination polymerization, often employing transition metal catalysts. The bulky triphenyl stannyl and dimethylsilyl substituents would likely exert significant steric influence on the polymerization process, potentially affecting the tacticity and molecular weight of the resulting polymer.
The polymerization could proceed through the vinyl group, leading to a polymer backbone with pendant triphenyl stannyl dimethyl silyl groups. These pendant groups could then influence the polymer's properties, such as its thermal stability, refractive index, and solubility. Furthermore, the tin atom in the side chain could potentially interact with the active center of the polymerization catalyst, influencing the reaction kinetics and the structure of the final polymer.
Tin-Catalyzed Condensation Reactions in Siloxane Systems (Analogous Relevance)
Organotin compounds are widely recognized for their catalytic activity in the condensation reactions of silanols to form siloxane bonds (Si-O-Si). researchgate.netresearchgate.netlupinepublishers.comlupinepublishers.com This is particularly relevant in the context of room temperature vulcanizing (RTV) silicones. researchgate.netlupinepublishers.comlupinepublishers.com While this compound itself is not a silanol (B1196071), its organotin moiety is analogous to the tin catalysts used in these systems. The study of these tin-catalyzed siloxane polymerizations provides a well-documented framework for understanding the potential catalytic role of the tin center in the subject compound and the kinetics of such reactions.
The general mechanism for tin-catalyzed condensation of silanols involves the formation of a tin-silanolate intermediate, which then reacts with another silanol to form a siloxane bond and regenerate the tin catalyst. researchgate.netpaint.org Common catalysts in this class include dibutyltin (B87310) dilaurate and dibutyltin diacetate. lupinepublishers.comlupinepublishers.com
In tin-catalyzed siloxane condensation polymerizations, the reaction kinetics are influenced by several factors, including the nature of the organotin catalyst, the concentration of reactants, and the temperature. researchgate.netnih.gov Research has shown that the reactivity of the functional groups can be dependent on the length of the polymer chain. researchgate.net
Table 1: Influence of Siloxane Chain Length on Reactivity in Tin-Catalyzed Condensation
| Chain Length of α,ω-dihydroxyl terminated organosiloxane | Relative Reactivity of Hydroxyl End-Groups |
| Short | High |
| Medium | Moderate |
| Long | Low |
This table is a generalized representation based on research findings indicating a decrease in reactivity with increasing chain length. researchgate.net
The principle of equal reactivity, a cornerstone of Flory's theory of step-growth polymerization, posits that the reactivity of a functional group is independent of the size of the molecule to which it is attached. nih.govnih.gov However, in some real-world polymerization systems, deviations from this hypothesis are observed. nih.govnih.gov
The tin-catalyzed condensation of siloxanes is a notable example where such deviations occur. researchgate.net The observed decrease in the reactivity of silanol end-groups with increasing polymer chain length is in direct contradiction to the equal reactivity principle. researchgate.net This is attributed to factors such as steric hindrance and changes in the local environment of the reactive sites as the polymer grows. Such deviations have a significant impact on the molecular weight distribution of the resulting polymer, which can be narrower than what would be predicted by classical Flory kinetics. researchgate.net
Incorporation into Advanced Polymeric Materials
The incorporation of this compound as a monomer or a functional additive into polymers could lead to materials with enhanced properties. The presence of both silicon and tin in the same molecule is unique and could impart a combination of beneficial characteristics.
As a comonomer in vinyl polymerization, it could introduce bulky, heavy-atom-containing side chains. This could lead to polymers with:
Increased Refractive Index: The presence of the high atomic number tin atom can increase the refractive index of the polymer, making it suitable for optical applications.
Enhanced Thermal Stability: Organosilicon and organotin compounds are known to improve the thermal stability of polymers.
Modified Mechanical Properties: The bulky side groups would affect chain packing and intermolecular forces, thereby influencing the mechanical properties of the material.
Furthermore, if incorporated into siloxane networks, the triphenyl stannyl group could act as a built-in catalyst for the condensation cure, potentially leading to more efficient crosslinking. The vinyl group could also be used for subsequent post-polymerization modifications, allowing for the grafting of other polymer chains or the attachment of functional molecules.
Table 2: Potential Applications of Polymers Incorporating this compound
| Polymer Type | Potential Application | Rationale |
| Poly(vinyl this compound) | High refractive index coatings, optical lenses | Presence of heavy tin atoms |
| Copolymers with other vinyl monomers | Thermally stable engineering plastics | Synergistic effect of silicon and tin |
| Siloxane networks | Self-catalyzing RTV sealants and adhesives | Built-in tin catalyst for condensation cure |
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of triphenyl stannyl (B1234572) dimethyl vinyl silane (B1218182) in solution. By probing the magnetic properties of various atomic nuclei, NMR provides unambiguous evidence of the molecular structure, connectivity, and environment of the atoms.
A multi-nuclear NMR approach is indispensable for a complete structural assignment. Each nucleus (¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn) offers a unique piece of the structural puzzle.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms. The spectrum would feature distinct regions for the aromatic protons of the three phenyl groups, the vinylic protons, and the methyl protons attached to the silicon atom. The integration of these signals would correspond to the ratio of protons in the molecule (15H:3H:6H).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon environments. Signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings, the two vinylic carbons, and the methyl carbons would be expected.
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is highly diagnostic for organosilicon compounds. A single resonance would be anticipated, with a chemical shift characteristic of a silicon atom bonded to a vinyl group, two methyl groups, and a tin atom. The chemical shift provides information about the electronic environment around the silicon center.
¹¹⁹Sn NMR: The tin-119 NMR spectrum provides direct information about the coordination and electronic state of the tin atom. The chemical shift for triphenyl stannyl dimethyl vinyl silane would be characteristic of a tetraorganotin compound. The presence of satellite peaks due to coupling with neighboring magnetic nuclei (like ¹³C or ²⁹Si) can further confirm atomic connectivity.
The following table summarizes the expected chemical shift ranges for the different nuclei in this compound, based on data from analogous compounds.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | Complex multiplet pattern |
| Vinyl (=CH, =CH₂) | 5.5 - 7.0 | Distinct multiplets for each vinyl proton with characteristic J-couplings | |
| Methyl (Si-CH₃) | 0.0 - 0.5 | A sharp singlet | |
| ¹³C | Phenyl (Ar-C) | 125 - 145 | Four distinct signals for ipso, ortho, meta, para carbons |
| Vinyl (=C) | 120 - 145 | Two signals for the two vinyl carbons | |
| Methyl (Si-C) | -5.0 - 5.0 | A single signal | |
| ²⁹Si | Sn-Si (Me)₂(Vinyl) | -10 to -20 | A single resonance, sensitive to substituents |
| ¹¹⁹Sn | Ph₃Sn -Si | -60 to -100 | A single resonance, influenced by the silicon substituent |
While one-dimensional NMR provides essential data, two-dimensional (2D) techniques are crucial for unambiguously assigning signals and confirming the precise connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the geminal and cis/trans coupled protons within the vinyl group, as well as the couplings between adjacent ortho, meta, and para protons on the phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C). It would be used to definitively assign the ¹³C signals for the vinyl and methyl groups by correlating them to their known ¹H signals.
From the methyl protons (Si-CH₃) to the silicon-bound methyl carbon and the vinyl carbons.
From the vinyl protons to the carbons of the vinyl group and potentially to the silicon atom (via ¹H-²⁹Si HMBC).
From the phenyl protons to the various carbons within the phenyl rings, confirming their assignments.
Crucially, correlations between the phenyl protons and the tin-bound ipso-carbon would confirm the Ph-Sn connectivity.
Variable temperature (VT) NMR studies can provide insights into dynamic processes within the molecule, such as hindered rotation around single bonds (e.g., Sn-Si, Si-C, or Sn-C bonds). If the rotational barrier is significant, cooling the sample might lead to the broadening and eventual splitting of NMR signals as the exchange rate between different conformational isomers slows on the NMR timescale. This could reveal information about the conformational preferences and energetic barriers to rotation within the molecule.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule, EPR spectroscopy is invaluable for studying radical intermediates that may be formed during its reactions.
For instance, in reactions involving radical additions to the vinyl group, a transient α-silyl-β-stannyl radical or a β-silyl-α-stannyl radical could be formed. More directly, related studies have successfully used EPR to identify α-triphenylstannylvinyl radicals. In such an experiment, the radical intermediate is generated in the EPR spectrometer, and the resulting spectrum provides a unique fingerprint. Key parameters obtained from the EPR spectrum include:
g-factor: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.
Hyperfine Coupling Constants (a): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹¹⁹Sn, ¹¹⁷Sn, or ²⁹Si) splits the EPR signal into multiple lines. The magnitude of this splitting, or the hyperfine coupling constant, provides direct evidence for the atoms that are close to the radical center and helps map the spin density distribution. For example, in a study of an α-triphenylstannylvinyl radical, an isotopic ¹¹⁹/¹¹⁷Sn hyperfine coupling constant of 9.5 mT was measured, along with a ¹Hβ hyperfine coupling of 1.1 mT, definitively confirming the structure of the radical intermediate.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Using an ionization technique like Electron Ionization (EI), the molecule is converted into a positively charged molecular ion (M⁺˙).
The mass spectrum would show a peak for the molecular ion, confirming the compound's molecular weight. Due to the natural abundance of isotopes for tin and silicon, this peak would be accompanied by a characteristic pattern of satellite peaks. The M⁺˙ ion is often unstable and breaks down into smaller, charged fragments. The analysis of these fragments provides structural information. Expected fragmentation pathways for this compound would include:
Loss of a Phenyl Group: Cleavage of a tin-phenyl bond to form a stable [M - C₆H₅]⁺ ion. This is often a dominant fragmentation pathway for triphenyltin (B1233371) compounds.
Cleavage of the Sn-Si Bond: This would lead to the formation of two key fragment ions: the triphenyltin cation [Sn(C₆H₅)₃]⁺ and the dimethylvinylsilyl cation [Si(CH₃)₂(CH=CH₂)]⁺.
Loss of Methyl or Vinyl Groups: Fragmentation can also occur by the loss of a methyl or vinyl group from the silicon atom.
A table of predicted major fragments is presented below.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula |
| 436 (cluster) | Molecular Ion [M]⁺˙ | [C₂₂H₂₄SiSn]⁺˙ |
| 359 (cluster) | Loss of Phenyl [M - C₆H₅]⁺ | [C₁₆H₁₉SiSn]⁺ |
| 351 (cluster) | Triphenyltin Cation [Sn(C₆H₅)₃]⁺ | [C₁₈H₁₅Sn]⁺ |
| 85 | Dimethylvinylsilyl Cation [Si(CH₃)₂(CH=CH₂)]⁺ | [C₄H₉Si]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific structural motifs.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Key absorption bands for this compound would confirm the presence of its constituent parts.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes, making it complementary to IR. The Sn-Si bond, for example, might be more easily observed in the Raman spectrum.
The table below lists the expected characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Phenyl and Vinyl |
| 3000 - 2950 | C-H Stretch (asymmetric) | Methyl (Si-CH₃) |
| ~1600, 1480, 1430 | C=C Stretch (in-ring) | Phenyl |
| ~1590 | C=C Stretch | Vinyl |
| ~1410 | CH₂ Scissoring | Vinyl (Si-CH=CH₂) |
| ~1250 | CH₃ Symmetric Deformation (umbrella mode) | Methyl (Si-CH₃) |
| ~1075 | Sn-Phenyl Stretch | Phenyl-Sn |
| ~950 | =CH₂ Out-of-plane Bend | Vinyl |
| 850 - 750 | Si-C Stretch | Si-CH₃ |
| ~730 | C-H Out-of-plane Bend | Phenyl |
| 400 - 200 | Sn-Si Stretch | Sn-Si |
X-ray Crystallography for Solid-State Structure Determination (for analogous compounds)
One such analogous compound is triphenyl(isopropyl)tin(IV), which provides a simple tetrahedral model for a tetra-substituted tin center. researchgate.net More complex triphenyltin derivatives, such as certain triphenyltin carboxylates, can form polymeric structures in the solid state, where the tin atom is penta-coordinated. nih.gov These structures often exhibit a trigonal bipyramidal geometry around the tin center. researchgate.netresearchgate.net For instance, in some triphenyltin carboxylate polymers, the SnPh3 units are linked by bridging carboxylate ligands. nih.gov
A study on a tetrameric triphenyltin(IV) complex revealed a macrocyclic structure where each tin atom is five-coordinate with a distorted trigonal bipyramidal geometry. researchgate.net The three phenyl groups occupy the equatorial positions, while oxygen atoms from the bridging ligands are in the apical positions. researchgate.net This highlights the variability in the solid-state structures of triphenyltin compounds, which can be influenced by the nature of the fourth substituent.
Below is a data table summarizing key crystallographic parameters for an analogous triphenyltin compound, triphenyl(quinolin-8-olato)tin(IV). This data provides a representative example of the coordination environment and geometry that can be expected for compounds in this class.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 26.701(2) |
| b (Å) | 10.3555(6) |
| c (Å) | 31.322(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 8660.5(9) |
Selected Bond Distances and Angles for an Analogous Triphenyltin Compound
The following table presents selected bond distances and angles for the same analogous triphenyltin compound, illustrating the geometry around the central tin atom.
| Bond/Angle | Value |
|---|---|
| Sn-C(phenyl) (Å) | 2.145(4) - 2.168(5) |
| Sn-N (Å) | ~2.3 |
| Sn-O (Å) | ~2.1 |
| C-Sn-C (°) | 104.6(2) - 112.9(2) |
| N-Sn-O (°) | ~73 |
The data from analogous compounds strongly suggest that in the solid state, "this compound" would likely feature a tin atom in a distorted tetrahedral or a higher coordination geometry, depending on intermolecular interactions. The triphenyltin moiety provides significant steric bulk, which would influence the packing of the molecules in the crystal lattice.
Q & A
Basic: What synthetic methodologies are effective for preparing triphenyl stannyl dimethyl vinyl silane?
Methodological Answer:
this compound can be synthesized via Grignard reagent coupling or transition-metal-catalyzed cross-coupling . For example:
- Step 1: React dimethylvinylchlorosilane with a triphenyltin Grignard reagent (e.g., Ph₃SnMgBr) in anhydrous THF at 0–5°C.
- Step 2: Quench the reaction with ammonium chloride, followed by solvent evaporation and purification via column chromatography (hexane:ethyl acetate) .
- Alternative methods may involve palladium-catalyzed Stille coupling between vinyl silane precursors and triphenyltin halides, leveraging protocols similar to Miyaura-Suzuki cross-coupling .
Advanced: How do steric and electronic effects of the stannyl group influence reactivity in radical-mediated vinyl amination?
Methodological Answer:
The triphenylstannyl group acts as a radical mediator due to its low bond dissociation energy (Sn–C ≈ 70 kcal/mol). In radical reactions:
- Steric hindrance from the three phenyl groups slows recombination, favoring radical propagation.
- Electronic effects stabilize transition states via hyperconjugation, enabling selective C–N bond formation.
For example, in free-radical amination (e.g., synthesis of lycopodium alkaloids), the stannyl group facilitates hydrogen atom transfer (HAT) from β-stannyl enamines, as demonstrated in serratezomine A synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify vinyl protons (δ 5–6 ppm, coupling constants J = 10–16 Hz) and trimethylsilyl groups (δ 0–0.5 ppm).
- ¹¹⁹Sn NMR : Confirm Sn coordination (δ ≈ −200 to −300 ppm for Ph₃Sn–Si).
- Mass spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Sn (10% abundance for ¹²⁰Sn) .
Advanced: How does the vinyl silane moiety participate in catalytic cycles for constructing all-carbon quaternary centers?
Methodological Answer:
In iron-catalyzed C–C bond formation , the vinyl silane acts as a radical acceptor:
- Step 1: Fe(acac)₃ generates radicals from alkenes via hydrogen abstraction.
- Step 2: The vinyl silane traps radicals, forming a stabilized β-silyl radical intermediate.
- Step 3: Radical termination via coupling or oxidation (e.g., with PhSiH₃) yields congested quaternary centers. This mechanism is exemplified in the synthesis of polysubstituted silanes under mild conditions (80°C, n-PrOH) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile silanes/stannanes.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (silanes may hydrolyze to flammable byproducts).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., Pd-catalyzed coupling) using Gaussian or ORCA software. Key parameters include bond dissociation energies (Sn–Si vs. Sn–C) and frontier molecular orbitals (HOMO/LUMO alignment).
- QSPR Models : Correlate steric parameters (e.g., Tolman cone angle) with reaction yields. For example, bulky triphenyl groups may hinder oxidative addition but favor transmetalation .
Basic: What are the decomposition pathways of this compound under thermal stress?
Methodological Answer:
Thermolysis (≥150°C) leads to:
- Homolytic cleavage : Releases Ph₃Sn· and dimethylvinylsilyl radicals, detectable via EPR.
- Hydrolysis : Moisture generates SnO₂ and silanol byproducts (e.g., trimethylsilanol, which is volatile and flammable). Monitor decomposition using TGA-MS .
Advanced: How does the compound function in stereocontrolled synthesis of silicon-containing polymers?
Methodological Answer:
In vinyl-addition polymerization :
- Initiation : Radical initiators (e.g., AIBN) attack the vinyl group, propagating a silicon-rich backbone.
- Steric control : The triphenylstannyl group directs regioselectivity (head-to-tail vs. head-to-head) via steric repulsion.
- Post-polymerization : Hydrolysis of Si–Sn bonds yields functional polysiloxanes, as seen in fluorinated silicone elastomers .
Basic: How to resolve contradictions in NMR data for silicon-tin compounds?
Methodological Answer:
- Solvent effects : Use CDCl₃ instead of DMSO-d₆ to minimize paramagnetic shifts.
- Decoupling experiments : Apply ²⁹Si-¹¹⁹Sn HMBC to confirm connectivity.
- Referencing : Calibrate ¹¹⁹Sn NMR shifts against external Ph₃SnCl (δ 0 ppm) .
Advanced: What role does the compound play in developing silicon-based PROTACs (proteolysis-targeting chimeras)?
Methodological Answer:
- Linker design : The Si–Sn bond’s lability enables controlled release of warhead molecules in vivo.
- Stability studies : Compare hydrolysis rates in PBS (pH 7.4) vs. simulated lysosomal fluid (pH 5.0).
- In silico docking : Model interactions between silane-tagged E3 ligase ligands and target proteins using Rosetta .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
